molecular formula C18H24N2O3 B14322497 2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione CAS No. 111130-31-5

2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione

Cat. No.: B14322497
CAS No.: 111130-31-5
M. Wt: 316.4 g/mol
InChI Key: XHEMIYJESSRDDB-UHFFFAOYSA-N
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Description

2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione: is an organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of two butylamino groups at positions 2 and 5, and a hydroxyl group at position 8 on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione typically involves the reaction of 2,5-diaminonaphthalene-1,4-dione with butylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted naphthoquinone derivatives.

Scientific Research Applications

Chemistry: 2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione is used as a precursor in the synthesis of complex organic molecules. It serves as a building block for the development of novel dyes and pigments.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine: Research is ongoing to explore the potential medicinal properties of this compound. It is being investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: In the industrial sector, the compound is used in the production of high-performance materials, including polymers and coatings. Its vibrant color and stability make it suitable for use in various applications, such as textile dyes and printing inks.

Mechanism of Action

The mechanism of action of 2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, including those involved in cell growth and apoptosis.

Comparison with Similar Compounds

  • 2,5-Bis(ethylamino)-8-hydroxynaphthalene-1,4-dione
  • 2,5-Bis(methylamino)-8-hydroxynaphthalene-1,4-dione
  • 2,5-Bis(propylamino)-8-hydroxynaphthalene-1,4-dione

Comparison: 2,5-Bis(butylamino)-8-hydroxynaphthalene-1,4-dione is unique due to the presence of butylamino groups, which impart distinct chemical and physical properties compared to its ethyl, methyl, and propyl analogs. The longer butyl chains can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where its analogs may not be as effective.

Properties

CAS No.

111130-31-5

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

2,5-bis(butylamino)-8-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C18H24N2O3/c1-3-5-9-19-12-7-8-14(21)17-16(12)15(22)11-13(18(17)23)20-10-6-4-2/h7-8,11,19-21H,3-6,9-10H2,1-2H3

InChI Key

XHEMIYJESSRDDB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C(=O)C=C(C(=O)C2=C(C=C1)O)NCCCC

Origin of Product

United States

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